molecular formula C35H51N9O11 B12326866 H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H

Cat. No.: B12326866
M. Wt: 773.8 g/mol
InChI Key: VMCWZMKBOZNVHX-UHFFFAOYSA-N
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Description

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H is a synthetic peptide derivative. This compound is composed of several amino acids, including lysine, proline, and arginine, with specific protective groups such as carbobenzyloxy (Cbz) and para-nitroanilide (pNA). The compound is often used in biochemical research due to its unique properties and interactions with various biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups using carbobenzyloxy (Cbz) and para-nitroanilide (pNA) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the protected amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the peptide.

    Reduction: Reduced forms of the peptide with altered functional groups.

    Substitution: Substituted peptides with new functional groups replacing the protective groups.

Scientific Research Applications

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Employed in enzyme assays to study protease activity due to the presence of the para-nitroanilide group, which releases a chromophore upon cleavage.

    Medicine: Investigated for its potential therapeutic applications, including as a substrate for drug development.

    Industry: Utilized in the production of biochemical reagents and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through interactions with enzymes and other proteins. The para-nitroanilide group is a key feature, as it can be cleaved by proteases, releasing a detectable chromophore. This property makes it useful in enzyme kinetics and inhibition studies. The molecular targets include various proteases and peptidases, which recognize and cleave the peptide bonds within the compound.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Lys-OH.HCl: A simpler derivative without the protective groups.

    H-DL-Pro-OH: Contains only the proline amino acid.

    H-DL-Arg-OH: Contains only the arginine amino acid.

Uniqueness

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H is unique due to its combination of protective groups and the para-nitroanilide moiety. This combination allows for specific interactions with enzymes and provides a useful tool for studying protease activity. The presence of multiple amino acids also makes it a versatile compound for various biochemical applications.

Biological Activity

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H, commonly referred to as a chromogenic substrate, is utilized in various biochemical applications, particularly in the study of proteases and enzyme activities. This compound is a derivative of amino acids and plays a significant role in research related to enzymatic reactions, immunological responses, and potential therapeutic applications.

Chemical Structure

The compound consists of:

  • H-DL-Lys(Cbz) : A lysine derivative with a carbobenzyloxy (Cbz) protecting group.
  • DL-Pro : A proline residue.
  • DL-Arg : An arginine residue.
  • pNA : Para-nitroanilide, a chromogenic moiety that releases a colored product upon enzymatic cleavage.
  • 2CH3CO2H : Two acetate groups that enhance solubility and stability.

Enzymatic Applications

The primary biological activity of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA is its use as a substrate for various proteases. The compound is particularly noted for its specificity towards:

  • Thrombin : It is cleaved by thrombin, which facilitates the study of coagulation pathways.
  • Furin : This enzyme recognizes the substrate for processing proproteins in cellular environments.

The cleavage results in the release of p-nitroaniline (pNA), which can be quantitatively measured spectrophotometrically, providing insights into enzyme activity and kinetics.

EnzymeSubstrate CleavageProduct ReleasedApplication
ThrombinYespNACoagulation studies
FurinYespNAProprotein processing

Anti-Infective Properties

Recent studies have indicated that derivatives of this compound may exhibit anti-infective properties. The mechanism involves inhibiting specific proteases that are essential for viral replication and bacterial pathogenesis. For instance:

  • HIV Protease Inhibition : Compounds similar to H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA have been studied for their ability to inhibit HIV protease, thereby blocking viral maturation and replication processes .

Case Study 1: Thrombin Activity Measurement

In a controlled laboratory setting, researchers utilized H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA to measure thrombin activity in human plasma samples. The assay demonstrated a direct correlation between thrombin concentration and pNA release, allowing for accurate quantification of thrombin levels in clinical samples.

Case Study 2: Antiviral Screening

A screening study evaluated the antiviral potential of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA derivatives against various viruses, including HIV and influenza. The results indicated significant inhibition of viral replication at specific concentrations, suggesting potential therapeutic applications in antiviral drug development.

Properties

Molecular Formula

C35H51N9O11

Molecular Weight

773.8 g/mol

IUPAC Name

acetic acid;benzyl N-[5-amino-6-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate

InChI

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)

InChI Key

VMCWZMKBOZNVHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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